3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide
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Overview
Description
3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide is a complex organic compound that features a triazole ring, a piperidine ring, and a thiane dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves the coupling of the triazole and piperidine intermediates with thiane dioxide under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The piperidine ring may interact with receptors or enzymes, modulating their activity. The thiane dioxide moiety can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Thiane Dioxide Compounds:
Uniqueness
3-[[3-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[[3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2S/c1-13(2)20-12-17-18-16(20)15-6-3-7-19(10-15)9-14-5-4-8-23(21,22)11-14/h12-15H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWHPMBIECLQTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2CCCN(C2)CC3CCCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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